molecular formula C7H6ClNO4S B6615018 5-methyl-2-nitrobenzene-1-sulfonyl chloride CAS No. 173908-60-6

5-methyl-2-nitrobenzene-1-sulfonyl chloride

Cat. No. B6615018
Key on ui cas rn: 173908-60-6
M. Wt: 235.65 g/mol
InChI Key: BMYVMTZPQQYAJR-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 39 general procedure 96, 5-methyl-2-nitro-benzenesulfonic acid 449 (1.8 g, 8.2 mmol), SOCl2 (10 ml) and DMF (0.18 ml) at 90° C. for 3 h gave the title compound (1.2 g) which was used in the next step without further purification. The structure was confirmed by 1H NMR.
Name
5-methyl-2-nitro-benzenesulfonic acid
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.18 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([S:8](O)(=[O:10])=[O:9])[CH:7]=1.O=S(Cl)[Cl:17]>CN(C=O)C>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N+:12]([O-:14])=[O:13])=[C:6]([S:8]([Cl:17])(=[O:10])=[O:9])[CH:7]=1

Inputs

Step One
Name
5-methyl-2-nitro-benzenesulfonic acid
Quantity
1.8 g
Type
reactant
Smiles
CC=1C=CC(=C(C1)S(=O)(=O)O)[N+](=O)[O-]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
0.18 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 90° C.
CUSTOM
Type
CUSTOM
Details
for 3 h
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=C(C1)S(=O)(=O)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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